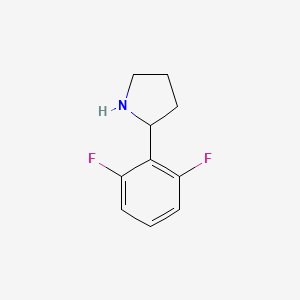

2-(2,6-Difluorophenyl)pyrrolidine

Vue d'ensemble

Description

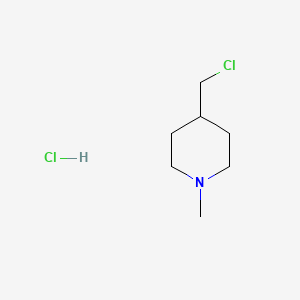

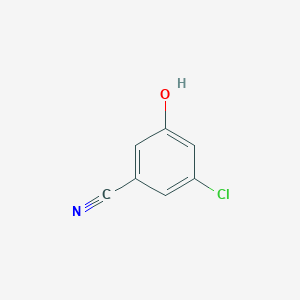

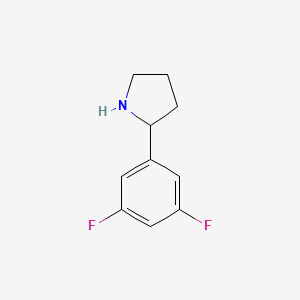

2-(2,6-Difluorophenyl)pyrrolidine is a chemical compound with the CAS Number: 1016529-46-6 . It has a molecular weight of 183.2 . The IUPAC name for this compound is 2-(2,6-difluorophenyl)pyrrolidine .

Molecular Structure Analysis

The molecular formula of 2-(2,6-Difluorophenyl)pyrrolidine is C10H11F2N . The InChI code for this compound is 1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 .Physical And Chemical Properties Analysis

2-(2,6-Difluorophenyl)pyrrolidine is a liquid at room temperature . It has a boiling point of 196.1°C at 760 mmHg . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemistry

2-(2,6-Difluorophenyl)pyrrolidine is often involved in the synthesis of complex organic compounds. For example, the synthesis of 2,4,6-triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties such as anticonvulsant and anesthetic activities, involves derivatives structurally related to 2-(2,6-Difluorophenyl)pyrrolidine. These compounds are used in photodynamic cell–specific cancer therapy due to their π-stacking ability and importance in supramolecular chemistry (Maleki, 2015). Similarly, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which may involve structural similarities with 2-(2,6-Difluorophenyl)pyrrolidine, have been used as ligands in coordination chemistry for over 15 years, indicating the significance of such structures in the development of luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organocatalysis

The compound has also been implicated in organocatalysis. The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine, a compound structurally similar to 2-(2,6-Difluorophenyl)pyrrolidine, was found to be an effective organocatalyst in an asymmetric intramolecular aldol reaction. This reaction affords bicyclo[4.3.0]nonane derivatives with high enantioselectivity, highlighting the significance of such structures in the realm of asymmetric synthesis and organocatalysis (Hayashi et al., 2007).

Medicinal Chemistry

In medicinal chemistry, fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which are related to 2-(2,6-Difluorophenyl)pyrrolidine, have been utilized in the preparation of medicinal drugs and as organocatalysts. The synthesis of these compounds is achieved through the fluorination of pyrrolidine derivatives or by multistep synthesis from fluoroalkyl precursors, indicating the relevance of fluorinated pyrrolidine structures in medicinal chemistry and drug development (Pfund & Lequeux, 2017).

Chemosensors

The structure related to 2-(2,6-Difluorophenyl)pyrrolidine has been used in the development of chemosensors. For instance, 2,6-bis(2-benzimidazolyl)pyridine, a neutral tridentate ligand structurally related to 2-(2,6-Difluorophenyl)pyrrolidine, has been employed as a chemosensor for the detection of fluoride ions. The binding of anionic guest species with this ligand was studied using UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques, demonstrating its potential as a chemical shift and optical modification based sensor for fluoride ions (Chetia & Iyer, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJIUSMTBHARPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602619 | |

| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)pyrrolidine | |

CAS RN |

1016529-46-6 | |

| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)